2-(4-Isopropyl-3-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide 2-(4-Isopropyl-3-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 347364-63-0
VCID: VC0361297
InChI: InChI=1S/C17H23N3O2S/c1-10(2)14-7-6-13(8-12(14)5)22-9-15(21)18-17-20-19-16(23-17)11(3)4/h6-8,10-11H,9H2,1-5H3,(H,18,20,21)
SMILES: CC1=C(C=CC(=C1)OCC(=O)NC2=NN=C(S2)C(C)C)C(C)C
Molecular Formula: C17H23N3O2S
Molecular Weight: 333.5g/mol

2-(4-Isopropyl-3-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide

CAS No.: 347364-63-0

Main Products

VCID: VC0361297

Molecular Formula: C17H23N3O2S

Molecular Weight: 333.5g/mol

2-(4-Isopropyl-3-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide - 347364-63-0

CAS No. 347364-63-0
Product Name 2-(4-Isopropyl-3-methylphenoxy)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
Molecular Formula C17H23N3O2S
Molecular Weight 333.5g/mol
IUPAC Name 2-(3-methyl-4-propan-2-ylphenoxy)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Standard InChI InChI=1S/C17H23N3O2S/c1-10(2)14-7-6-13(8-12(14)5)22-9-15(21)18-17-20-19-16(23-17)11(3)4/h6-8,10-11H,9H2,1-5H3,(H,18,20,21)
Standard InChIKey LRRXFBJNZCVRGE-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OCC(=O)NC2=NN=C(S2)C(C)C)C(C)C
Canonical SMILES CC1=C(C=CC(=C1)OCC(=O)NC2=NN=C(S2)C(C)C)C(C)C
PubChem Compound 727678
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator